molecular formula C17H38NO3S+ B12057581 Dodecyldimethyl(3-sulfopropyl)azanium

Dodecyldimethyl(3-sulfopropyl)azanium

Cat. No.: B12057581
M. Wt: 336.6 g/mol
InChI Key: IZWSFJTYBVKZNK-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyldimethyl(3-sulfopropyl)azanium typically involves the reaction of dodecylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the zwitterionic compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dodecyldimethyl(3-sulfopropyl)azanium is primarily based on its surfactant properties. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing hydrophobic drugs or proteins. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyldimethyl(3-sulfopropyl)azanium stands out due to its zwitterionic nature, which provides it with unique solubilizing properties and compatibility with a wide range of pH conditions. This makes it particularly useful in applications where pH stability is crucial .

Properties

Molecular Formula

C17H38NO3S+

Molecular Weight

336.6 g/mol

IUPAC Name

dodecyl-dimethyl-(3-sulfopropyl)azanium

InChI

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/p+1

InChI Key

IZWSFJTYBVKZNK-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O

Origin of Product

United States

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